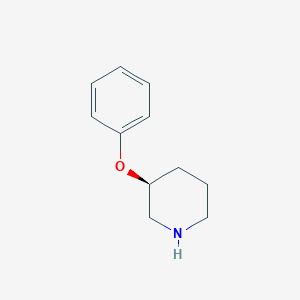

(3S)-3-phenoxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPNIJKUTWDGMV-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845902-72-8 | |

| Record name | (3S)-3-phenoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Routes to 3s 3 Phenoxypiperidine

Strategies for Asymmetric Construction of the Piperidine (B6355638) Ring

The enantioselective synthesis of (3S)-3-phenoxypiperidine can be approached through various strategies that establish the chiral center at the C3 position of the piperidine ring. These methods include asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic transformations.

Asymmetric Catalytic Approaches

Transition metal-catalyzed reactions offer powerful tools for the enantioselective synthesis of chiral piperidines. Rhodium, palladium, copper, and iridium complexes, in conjunction with chiral ligands, have been employed to catalyze a variety of transformations that lead to the formation of enantioenriched piperidine derivatives.

Rhodium-catalyzed asymmetric synthesis has emerged as a potent strategy for constructing chiral piperidine rings. One notable approach involves the asymmetric reductive Heck reaction of arylboronic acids with activated pyridine (B92270) precursors. mdpi.comnih.govorganic-chemistry.org This methodology, while not explicitly reported for the synthesis of 3-phenoxypiperidine (B126653), provides a general route to enantioenriched 3-arylpiperidines. The process typically involves the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the piperidine ring. mdpi.comnih.govorganic-chemistry.org The enantioselectivity of the key carbometalation step is controlled by a chiral phosphine (B1218219) ligand, such as (S)-Segphos. organic-chemistry.org

A general procedure for this type of transformation involves the use of a rhodium precursor, such as [Rh(cod)OH]₂, and a chiral ligand. The reaction is carried out in a suitable solvent system, often a mixture of toluene, water, and an alcohol, in the presence of a base like cesium hydroxide. organic-chemistry.org While this method has been successfully applied to a range of arylboronic acids, its application to phenoxy-substituted precursors would be a logical extension for the synthesis of this compound.

A patent also describes the hydrogenation of 3-hydroxypyridine (B118123) using a rhodium on carbon catalyst to produce 3-hydroxypiperidine (B146073), a direct precursor for 3-phenoxypiperidine. google.com Although this specific example does not involve an enantioselective step, rhodium catalysis is a key feature in the synthesis of the piperidine core.

Table 1: Representative Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

| Entry | Arylboronic Acid | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | Phenylboronic acid | (S)-Segphos | 85 | 99 | organic-chemistry.org |

| 2 | 4-Methoxyphenylboronic acid | (S)-Segphos | 82 | 99 | organic-chemistry.org |

| 3 | 3-Chlorophenylboronic acid | (S)-Segphos | 75 | 98 | organic-chemistry.org |

Note: This table presents data for the synthesis of 3-arylpiperidines as a proof-of-concept for the potential synthesis of 3-phenoxypiperidine via a similar route.

Besides rhodium, other transition metals like palladium, copper, and iridium have been utilized for the enantioselective synthesis of chiral piperidines.

Palladium: Palladium(0)-catalyzed enantioselective (4+2) reactions between 1,3-dienes and N-cyano imines have been developed to furnish 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines as single diastereomers with good enantiocontrol. nih.gov Further elaboration of these intermediates could potentially lead to 3-substituted piperidines. Additionally, palladium-catalyzed three-component reactions of glyoxylic acid, sulfonamides, and aryltrifluoroborates provide access to α-arylglycine derivatives, which are precursors to more complex heterocyclic systems. nih.gov

Copper: Copper-catalyzed enantioselective methods have been reported for the construction of various chiral heterocycles. For instance, an enantioselective arylation–cyclization cascade using diaryliodonium salts and asymmetric copper catalysis has been developed for the synthesis of pyrroloindolines. nih.gov Copper hydride-catalyzed enantioselective synthesis has also been employed to create axially chiral allenes. chemrxiv.org These methodologies highlight the potential of copper catalysis in generating chiral centers, which could be adapted for the synthesis of chiral piperidines.

Iridium: Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a known method for producing chiral piperidines. mdpi.com More specifically, iridium catalysts have been used for the regio- and diastereoselective synthesis of C-substituted piperazines through a head-to-head coupling of imines. researchgate.net

While direct application of these specific catalytic systems to the synthesis of this compound has not been explicitly detailed in the reviewed literature, they represent the forefront of asymmetric transition metal catalysis and offer promising avenues for future research in this area.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the formation of a new stereocenter.

A practical method to obtain the key chiral precursor, (S)-3-hydroxypiperidine, involves the resolution of racemic 3-hydroxypiperidine using a chiral acid. A patent describes the use of D-pyroglutamic acid as a resolving agent. google.com In this process, racemic 3-hydroxypiperidine is heated with D-pyroglutamic acid in an ethanol (B145695) solution. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt selectively crystallizes. This diastereomeric salt is then treated with a base to liberate the free (S)-3-hydroxypiperidine, which can subsequently be N-protected and converted to this compound.

Furthermore, the enantiomer of a potential precursor, (R)-piperidin-3-ol, has been reported as a new chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes, demonstrating the utility of this scaffold in directing asymmetric transformations. nih.gov This suggests that derivatives of 3-hydroxypiperidine can effectively serve as chiral directing groups. The synthesis of 3,3-disubstituted piperidine derivatives has also been achieved through the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams, which act as chiral auxiliaries. nih.gov

Chemoenzymatic Transformations for Stereocontrol

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a green and powerful approach to chiral molecules. The synthesis of the crucial intermediate, (S)-N-Boc-3-hydroxypiperidine, has been accomplished with high efficiency using a biocatalytic asymmetric reduction of N-Boc-3-piperidone. mdpi.com

This transformation is catalyzed by a ketoreductase, often in conjunction with a cofactor regeneration system, such as glucose dehydrogenase. mdpi.com By co-expressing the ketoreductase and glucose dehydrogenase in a single recombinant strain of E. coli, a highly efficient whole-cell biocatalyst can be created. This system can convert N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with excellent conversion and enantiomeric excess (often >99%). mdpi.com

The use of lipases for the kinetic resolution of racemic alcohols or their esters is another well-established chemoenzymatic strategy. nih.govmdpi.commdpi.com For instance, lipase-catalyzed hydrolysis or transesterification can selectively acylate or deacylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. This approach could be applied to a racemic derivative of 3-hydroxypiperidine to isolate the desired (S)-enantiomer.

Table 2: Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypiperidine

| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference |

| Co-expressed Ketoreductase and Glucose Dehydrogenase in E. coli | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | mdpi.com |

Multistep Synthesis Leading to Racemic 3-Phenoxypiperidine

The synthesis of racemic 3-phenoxypiperidine can be achieved through a multi-step sequence, typically starting from a commercially available precursor. A common and practical approach involves the preparation of a 3-hydroxypiperidine derivative, followed by the formation of the phenoxy ether linkage.

A plausible synthetic route commences with the synthesis of 3-hydroxypiperidine. This can be accomplished by the hydrogenation of 3-hydroxypyridine using a rhodium on carbon catalyst. google.com Alternatively, a method involving the cyclization of 5-bromo-2-hydroxypentylamine hydrobromide in the presence of an inorganic base has been reported. chemicalbook.comgoogle.com

Once 3-hydroxypiperidine is obtained, the nitrogen is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-3-hydroxypiperidine. This protection prevents side reactions involving the secondary amine in the subsequent ether formation step.

The crucial phenoxy ether bond can then be formed via two classical methods: the Mitsunobu reaction or the Williamson ether synthesis.

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org In this context, N-Boc-3-hydroxypiperidine can be reacted with phenol (B47542) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the phenoxide nucleophile.

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide. To apply this to the synthesis of 3-phenoxypiperidine, the hydroxyl group of N-Boc-3-hydroxypiperidine would first need to be converted to a good leaving group, such as a tosylate or a halide. The resulting compound would then be reacted with sodium phenoxide to form the desired ether.

Finally, removal of the Boc protecting group under acidic conditions, for example, with hydrochloric acid in an appropriate solvent, would yield the target racemic 3-phenoxypiperidine.

Grignard Addition Reactions

A foundational step in building the piperidine core often involves the use of a Grignard reaction to introduce a key substituent at the 3-position. google.com This organometallic reaction typically involves the addition of a Grignard reagent, such as phenylmagnesium bromide, to the carbonyl group of a protected 3-piperidone derivative. The nitrogen of the piperidone is usually protected with a group like N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) to prevent side reactions.

The reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, followed by an acidic workup. This sequence effectively transforms the ketone into a tertiary alcohol, such as N-protected 3-hydroxy-3-phenylpiperidine. google.comlibretexts.org The choice of Grignard reagent and the specific piperidone substrate can be varied to create a range of 3-substituted-3-hydroxypiperidine intermediates. google.com

Table 1: Examples of Grignard Additions to Piperidones

| Piperidone Substrate | Grignard Reagent | Product |

|---|---|---|

| N-Boc-3-piperidone | Phenylmagnesium bromide | N-Boc-3-hydroxy-3-phenylpiperidine |

| N-Cbz-3-piperidone | Cyclohexylmagnesium chloride | N-Cbz-3-hydroxy-3-cyclohexylpiperidine |

This interactive table provides examples of Grignard reactions used to generate hydroxylated piperidine intermediates.

Hydroxyl Elimination and Dehydration Strategies

Following the Grignard addition, the resulting tertiary hydroxyl group is typically removed through an elimination reaction. This dehydration step is crucial for creating an unsaturated intermediate, which can then be hydrogenated to the desired saturated piperidine. google.com The elimination is generally achieved under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water). The subsequent loss of water and a proton from an adjacent carbon atom results in the formation of a double bond within the ring, yielding a tetrahydropyridine (B1245486) derivative (e.g., N-protected 3-phenyl-1,2,5,6-tetrahydropyridine). google.com

Catalytic Hydrogenation for Saturation of Unsaturated Intermediates

The saturation of the carbon-carbon double bond in the tetrahydropyridine intermediate is accomplished via catalytic hydrogenation. This step is critical for forming the final, stable piperidine ring structure. nih.gov The reaction is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst. organic-chemistry.org

Commonly used catalysts include palladium on carbon (Pd/C) and rhodium on carbon (Rh/C). organic-chemistry.orgnih.gov The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to ensure complete reduction of the double bond without affecting other functional groups, such as the nitrogen protecting group. google.comgoogle.com This process yields the N-protected racemic 3-phenylpiperidine (B1330008) (or a related 3-substituted piperidine), which is the direct precursor for enantiomeric resolution. google.com

Table 2: Catalytic Systems for Hydrogenation of Tetrahydropyridines

| Catalyst | Hydrogen Source | Conditions | Substrate Type | Reference |

|---|---|---|---|---|

| 10% Rh/C | H₂ (5 atm) | 80 °C, Water | Pyridines | organic-chemistry.org |

| Pd/C | H₂ | Ambient Temp, Methanol (B129727) | Tetrahydropyridines | nih.gov |

| Ruthenium/Silica (Ru/SiO₂) | H₂ (7 MPa) | 85 °C, Water | 3-Pyridones | google.com |

This interactive table summarizes various catalytic systems used for the hydrogenation of pyridine derivatives to piperidines.

Deprotection Strategies for N-Substituted Piperidines

The final step in the synthesis of the racemic piperidine core is the removal of the nitrogen-protecting group. The choice of deprotection strategy depends on the nature of the protecting group used.

Boc Group Removal: The tert-butoxycarbonyl (Boc) group is acid-labile and is commonly removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or methylene (B1212753) chloride. whiterose.ac.uk

Cbz Group Removal: The carboxybenzyl (Cbz) group is typically cleaved under reductive conditions through catalytic hydrogenolysis. This is often performed using a palladium catalyst and a hydrogen source, a process that can sometimes be combined with the hydrogenation of the ring's double bond in a single step. beilstein-journals.org

Other Methods: Other deprotection methods include the use of reagents like α-chloroethyl chloroformate for cleaving N-benzyl groups, followed by hydrolysis. nih.gov For N-alkyl groups, demethylation can be achieved using reagents like phenylchloroformate. google.com

Successful deprotection yields the racemic 3-phenoxypiperidine (after introduction of the phenoxy group) or its precursor, which is then ready for chiral resolution.

Enantiomeric Resolution Techniques

Since the synthetic route described above typically produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the desired (3S)-enantiomer.

Diastereomeric Salt Formation and Preferential Crystallization

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic piperidine base with a single enantiomer of a chiral acid, known as a resolving agent. google.com This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. nih.govrsc.org

By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. nih.gov Common chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. google.com After the less soluble salt is isolated by filtration, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically enriched piperidine. A patent for a related compound, (S)-3-phenylpiperidine, describes such a chiral resolution as a key step. google.com

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative |

| (1R)-(-)-10-Camphorsulfonic acid | Sulfonic Acid |

| (S)-(+)-Mandelic acid | Alpha-hydroxy Acid |

This interactive table lists common chiral acids used for the resolution of racemic bases via diastereomeric salt formation.

Chromatographic Separation of Enantiomers

An alternative and often highly efficient method for separating enantiomers is chiral chromatography, typically using high-performance liquid chromatography (HPLC). mdpi.com This technique employs a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. nih.govmdpi.com

When the racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase. mdpi.com One enantiomer forms a more stable transient diastereomeric complex with the CSP and is therefore retained longer on the column, while the other enantiomer elutes more quickly. This difference in retention times allows for the separation and collection of the individual, pure enantiomers. nih.govnih.gov Commercially available CSPs, such as those based on derivatized cellulose (B213188) or amylose, are frequently used for the resolution of piperidine derivatives. nih.gov

Chemical Transformations and Functionalization of the 3s 3 Phenoxypiperidine Core

Oxidative Modifications of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a primary site for oxidative modification. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, leading to the formation of N-oxides or enabling further functionalization pathways.

The most direct oxidative modification is the conversion of the piperidine nitrogen to a piperidine-N-oxide. This transformation is typically achieved using various oxidizing agents. Common reagents for N-oxidation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) and mixtures of hydrogen peroxide with reagents such as trifluoroacetic anhydride. rsc.org The resulting N-oxide introduces a polar functional group that can alter the physicochemical properties of the parent molecule. wikipedia.org For instance, the N-oxidation of related 3-substituted pyridines has been studied, yielding the corresponding N-oxides which can then be used in further synthetic steps. nih.gov

Challenges in the oxidation of nitrogen-containing molecules include potential catalyst deactivation through nitrogen binding or over-oxidation. nih.gov Strategies to mitigate these issues involve the use of specific catalytic systems or the temporary protection of the nitrogen atom. In some cases, oxidation can lead to the formation of N-oxide derivatives that serve as intermediates for subsequent reactions. google.com

Table 1: Reagents for Oxidative Modification of Piperidine Nitrogen

| Oxidation Reaction | Typical Reagents | Product | Reference |

|---|---|---|---|

| N-Oxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Piperidine-N-oxide | rsc.orggoogle.com |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) / Trifluoroacetic Anhydride (TFAA) | Piperidine-N-oxide | rsc.org |

| N-Oxidation | Peroxybenzoic acid | Piperidine-N-oxide | wikipedia.org |

Reductive Transformations of Derivative Functional Groups

While (3S)-3-phenoxypiperidine itself has limited functionality for reduction beyond the aromatic rings, its derivatives, which may contain carbonyls, nitriles, or other reducible groups, are frequently subjected to reductive transformations. The choice of reducing agent is critical for achieving chemoselectivity. youtube.com

Commonly introduced functional groups on derivatives of the this compound scaffold include ketones, esters, amides, and nitriles. The reduction of these groups leads to valuable new functionalities like alcohols and amines.

Reduction of Carbonyls (Ketones, Esters): Ketone groups can be reduced to secondary alcohols, and esters can be reduced to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing ketones and aldehydes, while leaving more robust functional groups like esters and amides intact. youtube.comyoutube.com For the reduction of more stable groups like esters, carboxylic acids, and amides, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes is required. harvard.edustackexchange.com

Reduction of Amides and Nitriles: LiAlH₄ is effective for the reduction of amides and nitriles to their corresponding amines. harvard.edu

Catalytic Hydrogenation: This method is widely used for the reduction of various functional groups and can be tailored by selecting the appropriate catalyst (e.g., Palladium, Platinum, Rhodium), solvent, and reaction conditions. harvard.edudicp.ac.cn It is particularly useful in the synthesis of chiral piperidines from pyridinium (B92312) salt precursors through asymmetric hydrogenation. researchgate.netbohrium.com

Table 2: Selective Reduction of Functional Groups on Piperidine Derivatives

| Functional Group | Reducing Agent | Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild; does not reduce esters or amides. | youtube.com |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong; reduces most carbonyls. | harvard.edustackexchange.com |

| Amide | Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃) | Amine | Strong reducing agents required. | youtube.comharvard.edu |

| Nitrile | Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation | Primary Amine | Powerful and versatile methods. | harvard.edu |

| Pyridinium Salt | Rhodium-catalysed Transfer Hydrogenation | Piperidine | Forms the saturated ring structure. | dicp.ac.cnresearchgate.net |

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring

The saturated sp³-hybridized carbons of the piperidine ring are generally unreactive towards direct nucleophilic or electrophilic substitution. Therefore, functionalization typically requires pre-activation of the ring. researchgate.net

A common strategy involves the use of a directing group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group. The Boc group facilitates deprotonation at the adjacent C-2 position (α-lithiation), generating a carbanion that can react with various electrophiles. researchgate.net

Alternatively, oxidation of the piperidine ring can generate reactive intermediates.

Oxidation to Piperidin-4-one: Oxidation of a CH₂ group, particularly at the C-4 position, to a ketone creates a valuable synthetic intermediate. This piperidin-4-one derivative can then undergo a wide range of classical carbonyl reactions, including Grignard reactions to form tertiary alcohols, Wittig reactions to introduce alkylidene groups, and reductive amination to install new amine functionalities. nih.govnih.gov

Oxidation to Iminium Ions: Oxidation can also lead to the formation of an iminium ion intermediate, which is a powerful electrophile. This intermediate readily reacts with nucleophiles, allowing for the introduction of substituents at positions alpha to the nitrogen. nih.gov

Direct nucleophilic substitution on the piperidine ring is not a feasible pathway. However, nucleophilic attack can occur on activated precursors. For example, in the synthesis of fentanyl analogs, nucleophilic displacement reactions are key steps in building the final molecule, often involving a pre-functionalized piperidine ring. nih.gov

Table 3: Strategies for Functionalization of the Piperidine Ring

| Strategy | Intermediate | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|

| N-Boc Directed Lithiation | α-Carbanion | Reaction with Electrophiles | C-2 Substituted Piperidines | researchgate.net |

| Ring Oxidation | Piperidin-4-one | Grignard Reaction, Wittig Reaction | C-4 Substituted Piperidines | nih.govnih.gov |

| Ring Oxidation | Iminium Ion | Nucleophilic Addition | C-2 Substituted Piperidines | nih.gov |

Functionalization of the Phenoxy Moiety for Derivative Synthesis

The phenoxy group provides a reactive aromatic ring that is amenable to electrophilic aromatic substitution (SₑAr). The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. This allows for the synthesis of a wide range of derivatives with modified electronic and steric properties. nih.gov The synthesis of analogs such as 3-[4-(Trifluoromethyl)phenoxy]piperidine demonstrates the utility of this approach. nih.gov

Common electrophilic aromatic substitution reactions that can be applied to the phenoxy ring include:

Halogenation: Introduction of fluorine, chlorine, bromine, or iodine atoms.

Nitration: Introduction of a nitro group (-NO₂), which can be subsequently reduced to an amino group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

If the ring is first substituted with strong electron-withdrawing groups, it can become susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. libretexts.orgyoutube.com This pathway further expands the diversity of accessible derivatives.

Table 4: Electrophilic Aromatic Substitution on the Phenoxy Ring

| Reaction | Reagent | Expected Products |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | ortho-Bromophenoxy and para-Bromophenoxy derivatives |

| Nitration | HNO₃ / H₂SO₄ | ortho-Nitrophenoxy and para-Nitrophenoxy derivatives |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | ortho-Acylphenoxy and para-Acylphenoxy derivatives |

| Friedel-Crafts Alkylation | Alkyl Halide / AlCl₃ | ortho-Alkylphenoxy and para-Alkylphenoxy derivatives |

Structure Activity Relationship Sar Investigations of 3s 3 Phenoxypiperidine Derivatives

Impact of Stereochemical Configuration on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral entities. For 3-phenoxypiperidine (B126653) derivatives, the stereocenter at the C3 position of the piperidine (B6355638) ring plays a pivotal role in defining their biological activity.

Numerous studies have demonstrated that the (S)-enantiomer of 3-phenoxypiperidine derivatives often exhibits significantly higher potency compared to its (R)-counterpart or the racemic mixture. This enantioselectivity is a strong indicator of a specific and well-defined binding interaction with the target protein, where one enantiomer achieves a more favorable orientation within the binding site. For instance, in the development of norepinephrine (B1679862) transporter (NET) inhibitors, the (S)-configuration of 3-phenoxypiperidine has been consistently shown to be the more active isomer. This preference underscores the importance of the spatial orientation of the phenoxy group relative to the piperidine ring for effective receptor engagement. The specific interactions, such as hydrogen bonding or hydrophobic interactions, are often highly dependent on the precise stereochemical arrangement, leading to substantial differences in binding affinity and functional activity between enantiomers.

Substituent Effects on the Piperidine Ring System

The piperidine ring of the (3S)-3-phenoxypiperidine scaffold offers multiple avenues for structural modification, primarily at the nitrogen atom (N1) and other positions on the carbon framework. These modifications can profoundly influence a compound's potency, selectivity, and physicochemical properties.

N-Substitution Patterns and Their Influence

The nitrogen atom of the piperidine ring is a key site for derivatization, and the nature of the substituent at this position can dramatically alter biological activity. The introduction of various groups, from small alkyl chains to larger, more complex moieties, has been extensively explored.

The basicity of the piperidine nitrogen is another critical factor. Modifications that alter the pKa of this nitrogen can affect the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with the target. The introduction of electron-withdrawing or -donating groups in the N-substituent can fine-tune this property.

| Compound ID | N-Substituent | Biological Target | Activity (IC₅₀/Kᵢ) |

| 1a | -H | NET | Moderate |

| 1b | -CH₃ | NET | High |

| 1c | -CH₂Ph | NET | Variable |

This table presents a generalized representation of N-substitution effects based on common findings in the literature. Actual activities are target-specific.

Positional and Electronic Effects of Alkyl and Heteroatom Substituents

While N-substitution is the most common modification, substitutions at other positions on the piperidine ring have also been investigated. The introduction of alkyl groups, for instance, can provide steric bulk that may either enhance or disrupt binding, depending on the topology of the binding site. Positional isomerism is also a key consideration, as the location of the substituent can dictate its interaction with specific residues in the target protein.

The incorporation of heteroatoms, such as additional nitrogen or oxygen atoms, into the piperidine ring or its substituents can introduce new hydrogen bonding capabilities and alter the polarity of the molecule. These changes can have a significant impact on both the pharmacokinetic and pharmacodynamic properties of the compound.

Modulation of Activity via Phenoxy Moiety Modifications

The phenoxy moiety of this compound provides a versatile platform for structural optimization. Modifications to the aromatic ring and the ether linkage have been shown to be critical for modulating potency, selectivity, and metabolic stability.

Aromatic Ring Substitutions (e.g., Halogenation, Alkyl, Trifluoromethyl Groups)

Substitution on the phenyl ring of the phenoxy group has been a fruitful strategy for enhancing biological activity. The position and electronic nature of the substituents are of paramount importance.

Halogenation at specific positions of the phenyl ring is a frequently employed tactic. For instance, ortho- or meta-substitution with fluorine or chlorine atoms has been shown to significantly increase the potency of many this compound derivatives as norepinephrine transporter inhibitors. This enhancement is often attributed to a combination of electronic effects, which can influence the acidity of the phenoxy oxygen and its hydrogen bonding capacity, and direct interactions with the target protein.

Alkyl groups , such as methyl or ethyl, can also modulate activity. The position of these groups is critical. For example, an ortho-methyl group can induce a conformational change in the phenoxy ring relative to the piperidine, which may be beneficial for binding to some targets.

The trifluoromethyl group (-CF₃) is another important substituent. Its strong electron-withdrawing nature and lipophilicity can significantly alter the electronic properties and membrane permeability of the molecule, often leading to improved potency and pharmacokinetic profiles.

| Compound ID | Phenoxy Substitution | Biological Target | Activity (IC₅₀/Kᵢ) |

| 2a | Unsubstituted | NET | Moderate |

| 2b | 2-Fluoro | NET | High |

| 2c | 3-Chloro | NET | High |

| 2d | 4-Trifluoromethyl | NET | Potent |

This table illustrates general trends observed in the literature for phenoxy ring substitutions. Specific activities are dependent on the biological target.

Variation of the Ether Linkage

For instance, the replacement of the ether oxygen with sulfur can impact the compound's lipophilicity and metabolic stability. Such modifications can be a valuable strategy for overcoming issues related to metabolism or for fine-tuning the conformational preferences of the molecule to better fit the target binding site. These changes, however, can also dramatically decrease activity if the ether oxygen is critical for a key hydrogen bond interaction with the receptor.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For derivatives of this compound, a scaffold found in numerous biologically active compounds, understanding the conformational preferences of the piperidine ring and the relative orientation of its substituents is paramount for elucidating the structure-activity relationship (SAR) and designing more potent and selective ligands. The inherent flexibility of the six-membered piperidine ring allows it to adopt various conformations, primarily the chair, boat, and twist-boat forms. The energetic favorability of these conformations and the rotational freedom of the phenoxy group directly impact how these molecules present their pharmacophoric features to a receptor's binding site.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for exploring the conformational landscape of this compound derivatives. These studies aim to identify the low-energy conformations that are likely to be populated in a biological environment and to correlate these spatial arrangements with observed biological activity.

Research into piperidine-based ligands has demonstrated that constraining the piperidine ring into a specific conformation can significantly influence binding affinity and selectivity. For instance, in the context of monoamine transporter ligands, molecular modeling has been employed to understand how modifications to the piperidine ring, including the introduction of flexible substituents, can help avoid unfavorable interactions within the binding pocket. nih.gov This highlights the importance of conformational flexibility and the ability of a ligand to adopt an optimal geometry for receptor binding.

In studies of antagonists for neurokinin (NK) receptors, a common target for phenoxypiperidine derivatives, conformational analysis has been instrumental. For example, NMR studies and computer-assisted molecular modeling of tripeptide NK1 antagonists have revealed the presence of specific low-energy conformers in solution that are believed to represent the bioactive conformation. nih.gov While not directly focused on this compound itself, these studies underscore the principle that identifying the preferred three-dimensional structure is key to understanding receptor recognition.

The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models, such as Comparative Molecular Field Analysis (CoMFA), further illustrates the critical role of conformation. For a series of piperidine-based analogues, CoMFA models have been developed to explore the binding mode of substituents on the piperidine ring. These models provide visual representations of how steric and electrostatic fields of different conformers influence binding affinity, thereby guiding the design of new inhibitors. nih.gov

Computational Chemistry and Molecular Modeling for 3s 3 Phenoxypiperidine Research

Ligand-Target Interaction Studies

Understanding how a potential drug molecule, or ligand, binds to its biological target is fundamental to medicinal chemistry. Computational methods allow for a detailed, atom-level investigation of these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule within the binding site of a receptor or enzyme. rsc.org The process involves preparing the 3D structures of both the ligand, such as a (3S)-3-phenoxypiperidine derivative, and the target protein, followed by a systematic search of the ligand's conformational space within the target's binding site to find the most stable binding pose, which is typically evaluated using a scoring function. nih.gov

While direct docking studies on this compound are not extensively published, research on structurally related compounds provides significant insight. For instance, docking studies on phenoxy-propanol derivatives, which share the phenoxy moiety, against the enzyme Protein Tyrosine Phosphatase 1B (PTP1B) have revealed that hydrogen bond formation with specific amino acid residues, such as Arg221, is critical for inhibitory activity. acs.org Similarly, studies on piperidine (B6355638) derivatives targeting HIV-1 protease have used docking to understand how the piperidine scaffold can be optimized to enhance interactions within the enzyme's active site. researchgate.net In studies involving piperidine and piperazine (B1678402) derivatives with sigma-1 receptors (S1R), docking helped to identify key interactions, noting that the piperidine nitrogen atom can act as a positive ionizable feature interacting with the receptor. nih.govorganic-chemistry.org

Table 1: Examples of Molecular Docking Studies on Structurally Related Compounds This table is illustrative and based on findings from related chemical classes.

| Target Protein | Ligand Series | Key Interactions Observed | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Substituted phenoxy-3-piperazin-1-yl-propan-2-ols | Hydrogen bonding with Arg221 residue | acs.org |

| HIV-1 Protease | Piperidine analogues as P2-ligands | Hydrogen bonding and van der Waals interactions with active site backbone | researchgate.net |

| Sigma-1 Receptor (S1R) | Aryl/arylmethyl-based piperidine/piperazine compounds | Positive ionizable functionality of piperidine nitrogen, hydrophobic interactions | nih.gov |

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the binding interactions in a simulated physiological environment. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, are analyzed to evaluate the stability of the complex and identify flexible regions. dntb.gov.ua

A stable binding mode is generally indicated by a low and steady RMSD value for the ligand throughout the simulation. nih.gov Studies have shown that MD simulations can effectively discriminate between correct and incorrect binding poses, with about 94% of native poses remaining stable during simulations. nih.gov This technique has been used to confirm the stability of complexes involving various ligands and targets, such as quercetin (B1663063) with the androgen receptor, ensuring that the docked pose represents a genuinely stable interaction. nih.gov For derivatives of this compound, MD simulations would be critical to validate docking predictions, ensuring that the proposed binding mode is maintained and to observe any induced conformational changes in the target protein upon ligand binding. mdpi.com

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations

| Parameter | Description | Implication for Stability |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the ligand or protein over time compared to a reference structure. | A low, stable RMSD value suggests the complex is in a stable conformation. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible or unstable regions of the protein or ligand. |

| Potential Energy | The total energy of the system, including bonded and non-bonded interactions. | A stable and converged potential energy indicates the system has reached equilibrium. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate key stable interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

QSAR studies can be categorized into different dimensions. Two-dimensional (2D-QSAR) models use descriptors derived from the 2D representation of a molecule, such as molecular weight or topological indices. Three-dimensional (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules and their interaction fields (steric, electrostatic, hydrophobic). acs.orgacs.org These models generate contour maps that visualize regions where modifying the molecule's structure could enhance or diminish its activity. libretexts.org

For example, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists successfully established a predictive model using a neural network approach with just four selected molecular descriptors. acs.org In 3D-QSAR studies of other heterocyclic derivatives, models with high predictive power (indicated by q² and r² values) have been developed, showing that electrostatic, steric, and hydrophobic fields play crucial roles in ligand binding. acs.orgyoutube.com For the this compound scaffold, a QSAR study could elucidate which substitutions on the phenyl or piperidine rings are most likely to improve binding affinity to a specific target.

Table 3: Example of Statistical Parameters in 3D-QSAR Models for Heterocyclic Compounds This table presents typical statistical results from published 3D-QSAR studies on related molecules to illustrate model validation.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Field Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.783 | 0.944 | 0.851 | Steric, Electrostatic | libretexts.org |

| CoMSIA | 0.728 | 0.982 | 0.814 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | libretexts.org |

| CoMFA | 0.607 | 0.981 | Not Reported | Steric (39.3%), Electrostatic (60.7%) | youtube.com |

Virtual Screening Approaches for Identification of Novel Ligands

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. rsc.org Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock a vast number of compounds, ranking them based on their predicted binding scores. acs.org This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the discovery of novel hits. nih.gov

The process typically involves preparing the target receptor and a large compound library (e.g., the ZINC database), performing high-throughput docking, and then filtering the results based on scoring functions and other criteria to select promising candidates. nih.gov This approach has successfully identified novel inhibitors for various targets. numberanalytics.com For the this compound scaffold, a virtual screening campaign could be designed to find new derivatives with high affinity for a target of interest by screening libraries of commercially available or virtually enumerated compounds that contain this core structure. csmres.co.uk This can lead to the discovery of ligands with novel intellectual property and potentially improved properties. wikipedia.org

Table 4: General Workflow for Structure-Based Virtual Screening (SBVS)

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Target Preparation | Obtain and prepare the 3D structure of the biological target (e.g., from PDB). Add hydrogens, assign bond orders, and minimize energy. | Protein Preparation Wizard (e.g., in Schrödinger Suite), UCSF Chimera |

| 2. Library Preparation | Obtain a large library of small molecules (e.g., ZINC, Enamine REAL). Generate 3D conformations and assign appropriate protonation states. | LigPrep, OpenBabel |

| 3. Docking | Dock each ligand from the library into the defined binding site of the target protein. | AutoDock Vina, Glide, DOCK6 |

| 4. Scoring & Ranking | Use a scoring function to estimate the binding affinity of each ligand and rank the entire library. | GlideScore, Vina Score, MM/GBSA |

| 5. Hit Selection & Filtering | Select the top-ranked compounds. Apply filters based on chemical properties (e.g., Lipinski's rule of five) and visual inspection of binding modes. | Canvas, Filter |

| 6. Experimental Validation | Purchase or synthesize the selected hit compounds for in vitro biological testing. | Biochemical assays, biophysical methods |

Prediction of Reaction Mechanisms and Pathway Analysis

Beyond ligand-target interactions, computational chemistry can also predict the most likely pathways for chemical reactions, including the synthesis of a target molecule. rsc.orgcatalysis.blog Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. researchgate.net These methods can calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy reaction pathway and predict the feasibility and outcome of a reaction before performing it in the lab. catalysis.blog

For the synthesis of this compound, which involves forming a piperidine ring and an ether linkage, computational methods could be applied to study potential synthetic routes. For example, the formation of the ether bond, possibly via a Williamson ether synthesis wikipedia.orgmasterorganicchemistry.combyjus.com or a Mitsunobu reaction mdpi.comnih.govnumberanalytics.com, could be modeled. DFT calculations can elucidate the reaction mechanism, determine the rate-determining step, and predict the stereochemical outcome. acs.orgacs.org Similarly, computational studies on the formation of the piperidine ring, for instance through intramolecular cyclization, can provide mechanistic insights and guide the optimization of reaction conditions. acs.orgnih.gov

Preclinical Pharmacological and Biological Activity Profiling of 3s 3 Phenoxypiperidine Derivatives

In Vitro Studies on Molecular Targets

The interaction of (3S)-3-phenoxypiperidine derivatives with various molecular targets, including receptors and enzymes, has been a primary focus of preclinical investigations. These studies are crucial for understanding the mechanism of action and for guiding the development of more potent and selective compounds.

Receptor Binding Affinity and Functional Assays

The affinity of this compound derivatives for different receptors is a key determinant of their pharmacological profile.

Opioid Receptors: The opioid receptor family, including µ (mu), δ (delta), and κ (kappa) subtypes, is a significant target for pain management. Studies have explored the binding affinities of various piperidine (B6355638) derivatives to these receptors. For instance, derivatives of 3-methyl fentanyl have shown a strong correlation between their analgesic potency and their binding affinity for opioid receptors. drugbank.com The introduction of a methyl group at the 3-position of the piperidine ring in fentanyl analogs can significantly impact binding affinity. nih.gov Research on 3-benzylaminomorphinan derivatives revealed that some ligands exhibit high binding affinity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). nih.gov Specifically, the compound 3-(3′-hydroxybenzyl)amino-17-methylmorphinan showed high affinity for the MOR with a Ki of 0.42 nM and was a full agonist in functional assays. nih.gov

Sigma-1 Receptors: The sigma-1 receptor, a unique intracellular chaperone protein, is implicated in a variety of neurological and psychiatric disorders. Phenoxyalkylpiperidine derivatives have been developed as high-affinity sigma-1 receptor ligands. uniba.itnih.gov A novel series of these compounds demonstrated affinity values (Ki) at the sigma-1 receptor ranging from subnanomolar to micromolar. nih.govuniba.it For example, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) and 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) displayed high affinity with Ki values of 0.34–1.18 nM and 0.89–1.49 nM, respectively. uniba.it These compounds were also found to be agonists at the sigma-1 receptor, demonstrating potent anti-amnesic effects in preclinical models. uniba.itnih.gov

Histamine (B1213489) H3 Receptors: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep-wake disorders. A series of 4-phenoxypiperidine (B1359869) pyridazin-3-one derivatives have been identified as potent histamine H3 receptor antagonists and inverse agonists. nih.gov One such compound, 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one, demonstrated potent functional antagonism of the H3 receptor in vivo. nih.gov Additionally, dual-acting ligands targeting both histamine H3 and sigma-1 receptors have been designed, with some piperidine-based derivatives showing promise in models of nociceptive and neuropathic pain. nih.gov

Interactive Table: Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan | Mu-Opioid Receptor | 0.42 | Full Agonist |

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | Sigma-1 Receptor | 0.34–1.18 | Agonist |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | Sigma-1 Receptor | 0.89–1.49 | Agonist |

| 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one | Histamine H3 Receptor | Potent Antagonist/Inverse Agonist | Functional Antagonism |

Enzyme Inhibition and Activation Assays

The ability of this compound derivatives to modulate enzyme activity is another area of active investigation.

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. nih.gov While direct studies on this compound derivatives as HDAC inhibitors are not prevalent in the provided results, research into related structures provides insights. For example, phenothiazine (B1677639) derivative-containing hydroxamic acids have been identified as potent inhibitors of class II HDACs, with one compound exhibiting an IC50 value of 4.6-600 nM. nih.gov Another study on 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors found a compound with high inhibitory activity against HDAC3 (IC50 = 0.217 µM). nih.gov These findings suggest the potential for designing this compound derivatives with HDAC inhibitory activity.

Neurotransmitter System Modulation

The modulation of neurotransmitter systems is a key mechanism for many centrally acting drugs.

Serotonin (B10506) and Norepinephrine (B1679862) Systems: The serotonin (5-HT) and norepinephrine (NE) reuptake transporters are well-established targets for the treatment of depression and other mood disorders. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which share structural similarities with phenoxypiperidines, have been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake. nih.gov This highlights the potential of the phenoxy-substituted heterocyclic scaffold in modulating these critical neurotransmitter systems. Further research into 3,3-disubstituted pyrrolidines has also led to the discovery of triple reuptake inhibitors targeting serotonin, norepinephrine, and dopamine. nih.gov

Cell-Based Biological Activity Assessments

Cell-based assays provide a platform to evaluate the biological effects of this compound derivatives in a more complex biological environment.

Evaluation of Antiviral Efficacy

The potential of these compounds to combat viral infections has been explored.

Against HIV-1 and HSV-1: While specific studies on the antiviral activity of this compound derivatives against HIV-1 were not found in the search results, research on other heterocyclic compounds provides a basis for potential investigation. The antiviral activity against Herpes Simplex Virus-1 (HSV-1) has been documented for various compounds. For instance, a cathelicidin-derived antiviral peptide was shown to inhibit HSV-1 infection in both epithelial and neuronal cells. researchgate.net Similarly, sophoridine (B192422) has demonstrated a significant inhibitory effect on HSV-1 replication. nih.gov Antimicrobial peptoids have also shown the ability to inactivate enveloped viruses like HSV-1. nih.gov These studies on different chemical classes suggest that the antiviral potential of this compound derivatives warrants further exploration.

Assessment of Antimicrobial and Antifungal Potency

The ability of these compounds to inhibit the growth of pathogenic microbes is an important area of research.

Antimicrobial and Antifungal Activity: The search for new antimicrobial and antifungal agents is a global health priority. A piperazine (B1678402) propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme in fungi, with an IC50 value of 0.16 µM. nih.gov This compound exhibited in vitro antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov This finding suggests that piperidine- and piperazine-containing scaffolds can be a promising starting point for the development of novel antifungal agents.

In Vivo Pharmacological Evaluation in Animal Models

Exploration of Anti-Cancer Efficacy in Xenograft Models

A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of studies detailing the anti-cancer efficacy of this compound derivatives in xenograft models. Extensive searches have been conducted to identify preclinical research evaluating these specific compounds in in vivo cancer models, which are crucial for assessing a drug candidate's potential before human trials.

Despite the synthesis of various piperidine-containing compounds and the exploration of their biological activities in other contexts, there is no specific, publicly accessible data demonstrating the testing of this compound derivatives in such xenograft models for anti-cancer purposes. This indicates that this particular class of compounds may either be in a very early stage of discovery, where in vivo testing has not yet been conducted, or the results of such studies have not been published in the scientific domain.

Therefore, at present, no detailed research findings or data tables on the in vivo anti-cancer efficacy of this compound derivatives in xenograft models can be provided. This gap in the literature highlights a potential area for future cancer research, should in vitro studies suggest that this chemical scaffold holds promise as an anti-neoplastic agent.

Advanced Analytical Methodologies for Characterization of Chiral Phenoxypiperidines

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and thus separation. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis of chiral compounds. nih.govmdpi.com The separation is typically achieved on a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have demonstrated broad enantiorecognition capabilities for a wide range of pharmaceutical compounds. chromatographyonline.com

For the analysis of (3S)-3-phenoxypiperidine, a normal-phase HPLC method would likely be effective. The basic nitrogen of the piperidine (B6355638) ring and the polar ether linkage provide sites for interaction with the CSP. A typical screening approach for method development would involve testing a selection of polysaccharide-based columns with various mobile phases. chromatographyonline.com Since this compound lacks a strong chromophore, derivatization with an agent like para-toluenesulfonyl chloride could be employed to enhance UV detection. nih.gov

Table 1: Representative Chiral HPLC Method Parameters for a Phenoxypiperidine Analogue

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

This table presents a hypothetical but representative HPLC method based on established principles for similar chiral amines.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high speed, efficiency, and reduced environmental impact compared to HPLC. researchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). researchgate.net

The enantioseparation of this compound by SFC would also rely on a chiral stationary phase, often the same polysaccharide-based columns used in HPLC. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster analysis times without a significant loss of resolution. researchgate.net

Table 2: Illustrative Chiral SFC Method for a Piperidine Derivative

| Parameter | Value |

| Column | Chiralpak® IC (cellulose derivative) |

| Dimensions | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine (gradient elution) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 230 nm |

This table outlines a plausible SFC method, reflecting the advantages of this technique for rapid chiral separations.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a highly sensitive technique suitable for volatile and thermally stable compounds. gcms.cznih.gov The enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net For a compound like this compound, derivatization may be necessary to increase its volatility and improve its chromatographic behavior. researchgate.net

The mechanism of separation involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through inclusion or surface interactions. nih.gov The differing stability of these complexes leads to different retention times.

Table 3: Potential Chiral GC Method Parameters for a Derivatized Phenoxypiperidine

| Parameter | Value |

| Column | Rt-βDEXcst™ (derivatized β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table describes a feasible GC method, assuming prior derivatization of the analyte to enhance volatility.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Chiral Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be coupled with Mass Spectrometry (MS) for sensitive and selective analysis. nih.gov For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. mdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. nih.gov

CE-MS is particularly well-suited for the analysis of basic drugs like this compound. nih.gov The high resolving power of CE combined with the mass identification capabilities of MS provides a powerful tool for both qualitative and quantitative analysis. nih.gov

Spectroscopic Techniques for Structural and Stereochemical Elucidation

While chromatographic techniques are excellent for separating enantiomers, spectroscopic methods are essential for confirming the absolute configuration and detailed three-dimensional structure of a chiral molecule.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopy encompasses a set of powerful analytical techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of a chiral substance with left- and right-circularly polarized light. mdpi.com For a chiral molecule like this compound, these techniques are invaluable for establishing its absolute configuration and studying its conformational properties in solution. The two primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov This phenomenon, known as optical activity, is a hallmark of chiral substances. nih.gov An ORD spectrum plots the specific rotation [α] against the wavelength (λ). The variation of specific rotation with wavelength can be utilized to determine the absolute configuration of a molecule. mdpi.com Plain ORD curves show a gradual increase or decrease in rotation with decreasing wavelength, while anomalous curves, known as Cotton effect curves, exhibit a peak and a trough in the vicinity of an electronic absorption band. The sign of the Cotton effect can often be correlated with the stereochemistry of the molecule.

Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) or, more commonly, the molar ellipticity [θ] against the wavelength. rsc.org CD signals are only observed at wavelengths where the molecule absorbs light (i.e., within an absorption band), making it a more specific and often more sensitive technique than ORD for probing the stereochemical environment of chromophores. nih.gov For this compound, the phenyl chromophore and the piperidine ring system would be the primary contributors to the CD spectrum.

Detailed Research Findings

A comprehensive search of scientific literature was conducted to identify specific experimental data regarding the chiroptical properties of this compound. This search included academic databases and journals focusing on synthetic and analytical chemistry. Despite the importance of this compound as a chiral building block, specific Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectra for this compound have not been reported in the reviewed literature.

While studies on related chiral piperidine derivatives exist, providing a basis for understanding the expected chiroptical behavior, direct experimental data for the title compound is not publicly available. For instance, studies on N-protected 3-hydroxypiperidines and other phenyl-substituted chiral amines demonstrate the utility of these techniques in assigning absolute configuration and analyzing conformational preferences. mdpi.comresearchgate.net However, in strict adherence to focusing solely on this compound, no detailed research findings or data tables can be presented.

The characterization of novel chiral compounds or those prepared via new synthetic routes typically involves a suite of analytical techniques. Should ORD and CD data for this compound become available through future research, it would be anticipated that the analysis would involve:

Measurement of the specific rotation at a standard wavelength, such as the sodium D-line (589 nm), to confirm its optical activity and enantiomeric purity.

Recording the CD spectrum in a suitable solvent to observe the Cotton effects associated with the electronic transitions of the phenoxy group. The sign and magnitude of these effects would be critical for confirming the (S)-configuration at the C3 position of the piperidine ring, likely through comparison with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).

Analysis of Vibrational Circular Dichroism (VCD) , an infrared-based chiroptical technique, could also be employed to provide detailed conformational information in solution. sigmaaldrich.com

Without published experimental data, any further discussion would be speculative and fall outside the scope of this article. The generation of such data remains a subject for future research endeavors in the field of stereochemistry and analytical spectroscopy.

Data Tables

As no specific experimental ORD or CD data for this compound has been published in the sourced scientific literature, no data tables can be generated.

Q & A

Q. What are the common synthetic routes for (3S)-3-phenoxypiperidine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Start with (S)-3-hydroxypiperidine. React with a phenoxy-containing electrophile (e.g., 2-fluorobenzyl chloride) under basic conditions (e.g., NaH or K₂CO₃) to introduce the phenoxy group .

- Step 2: Optimize enantioselectivity by controlling reaction temperature (0–25°C) and solvent polarity (e.g., THF or DMF). Lower temperatures often reduce racemization .

- Step 3: Validate enantiomeric purity using chiral HPLC or polarimetry. For example, (3S)-3-methyl-2-piperidone derivatives showed [α]D = -15° (c = 1, CHCl₃), confirming stereochemical integrity .

Key Table: Synthetic Route Variations (Adapted from –2)

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic Substitution | (S)-3-hydroxypiperidine, 2-fluorobenzyl chloride, NaH | Intermediate with 85% yield |

| 2 | TFA-mediated Cyclization | Trifluoroacetic acid (TFA), column chromatography | Enantiomerically pure product (ee >98%) |

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized in confirming the stereochemistry and purity of this compound?

Methodological Answer:

- 1H-NMR: Analyze coupling constants (J-values) to confirm stereochemistry. For instance, axial-equatorial proton coupling in the piperidine ring (J = 10–12 Hz) indicates a chair conformation .

- 13C-NMR: Identify substituent effects. A phenyl group at C3 causes upfield shifts (~δ 125–130 ppm) due to ring current effects .

- Purity Check: Integration of peaks for by-products (e.g., diastereomers or unreacted starting materials) should be <2% .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:1 to 4:1) to separate diastereomers .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. achieved >99% purity via this method .

- Distillation: For volatile by-products, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 60°C) is recommended .

Advanced Research Questions

Q. How does the electronic nature of substituents on the piperidine ring affect the reactivity and stereochemical outcomes in this compound derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Fluorine at the para position (e.g., 4-fluorophenyl) increases electrophilicity at C3, accelerating nucleophilic substitution but reducing steric control (racemization risk) .

- Electron-Donating Groups (EDGs): Methoxy groups stabilize transition states via resonance, improving enantioselectivity (e.g., 90% ee with 3-methoxy substituents) .

- Experimental Design: Use Hammett σ constants to predict substituent effects. For example, σₚ-F = +0.06 (mild EWG) vs. σₚ-OCH₃ = -0.27 (EDG) .

Q. What methodological approaches are recommended for analyzing contradictory data in the bioactivity profiles of this compound analogues?

Methodological Answer:

- Dose-Response Reassessment: Repeat assays at varying concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .

- Structural Validation: Cross-check NMR and X-ray crystallography data to confirm compound identity. resolved contradictions by reisolating misidentified intermediates .

- Statistical Analysis: Apply Tukey’s HSD test to compare bioactivity means across replicates. A p-value <0.05 indicates significant differences .

Q. How can computational modeling be integrated with experimental data to predict the conformational behavior of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) using AMBER or CHARMM force fields. Compare predicted NOEs with experimental 2D-NMR data .

- DFT Calculations: Optimize ground-state geometries at the B3LYP/6-31G* level. For example, axial phenyl groups are energetically favored by 2.3 kcal/mol in this compound .

- Validation: Overlay computational IR spectra with experimental data; RMSD <5 cm⁻¹ confirms accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.